molecular formula C32H20F2N4O3S2 B2510048 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide CAS No. 476296-10-3

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide

Cat. No.: B2510048
CAS No.: 476296-10-3
M. Wt: 610.65
InChI Key: GQPUOIUZCNTMKD-UHFFFAOYSA-N
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Description

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide is a bis-thiazole derivative featuring dual 4-(4-fluorophenyl)thiazole moieties linked via a central phenoxy-benzamide scaffold. This compound belongs to a class of kinase inhibitors with demonstrated anticancer activity . Its synthesis involves coupling reactions using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N,N-diisopropylethylamine (DIPEA) to form carboxamide bonds, yielding high purity and crystallinity as confirmed by NMR, IR, and HPLC .

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl]phenoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H20F2N4O3S2/c33-23-9-1-19(2-10-23)27-17-42-31(35-27)37-29(39)21-5-13-25(14-6-21)41-26-15-7-22(8-16-26)30(40)38-32-36-28(18-43-32)20-3-11-24(34)12-4-20/h1-18H,(H,35,37,39)(H,36,38,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPUOIUZCNTMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=NC(=CS5)C6=CC=C(C=C6)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H20F2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer and antimicrobial domains. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C21H15F2N3O2SC_{21}H_{15}F_{2}N_{3}O_{2}S and a molecular weight of approximately 395.43 g/mol. Its structure includes a thiazole ring, which is known for its biological significance, particularly in drug design.

Structural Features

PropertyValue
Molecular FormulaC21H15F2N3O2S
Molecular Weight395.43 g/mol
IUPAC NameThis compound
Canonical SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C(=N3)SC(=N3)N(C4=CC=C(C=C4)F)

Anticancer Activity

Recent studies have demonstrated the anticancer properties of thiazole derivatives. Specifically, this compound has shown promising results against various cancer cell lines.

Case Study: Cytotoxicity Assay

In vitro assays were conducted to evaluate the cytotoxic effects on human colon carcinoma cell lines. The compound exhibited significant cytotoxicity with an IC50 value of approximately 15 μM, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several bacterial strains.

Antibacterial Testing

In studies assessing antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum, the compound displayed notable inhibition with minimum inhibitory concentrations (MICs) of 32 μg/mL and 64 μg/mL, respectively .

Comparative Table of Antimicrobial Activity

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32
Chromobacterium violaceum64

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The thiazole moiety can chelate metal ions, which may disrupt various enzymatic processes essential for cell survival and proliferation.

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions that have been optimized for yield and purity .

Pharmacological Studies

Pharmacological evaluations have included both in vitro and in vivo studies to assess the efficacy and safety profile of the compound. For instance, animal models treated with the compound showed a significant reduction in tumor size compared to control groups .

Future Directions

Ongoing research is focused on further elucidating the mechanisms underlying the anticancer and antimicrobial activities of this compound. Additionally, structure-activity relationship (SAR) studies are essential for optimizing its efficacy and minimizing potential side effects.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide exhibit promising anticancer properties. The fluorinated thiazole structure enhances the compound's lipophilicity, potentially improving its ability to penetrate cell membranes and target cancer cells effectively. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer models by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties
The compound has also been evaluated for its antibacterial activity against various strains, including gram-positive bacteria such as Staphylococcus aureus. The presence of the thiazole moiety is believed to contribute to its antimicrobial efficacy by interfering with bacterial metabolic pathways .

Anti-inflammatory Effects
this compound has been investigated for its anti-inflammatory properties. It acts as an inhibitor of specific kinases involved in inflammatory responses, which may lead to therapeutic benefits in treating chronic inflammatory diseases .

Biological Research Applications

Enzyme Inhibition Studies
This compound is a subject of interest in enzyme inhibition studies. Its structural features allow it to interact with various biological targets, including kinases and phosphodiesterases. Such interactions can be pivotal for developing new therapeutic agents aimed at diseases like cancer and autoimmune disorders .

Drug Development
The unique structural characteristics of this compound make it a valuable candidate in drug development pipelines. Its ability to modulate biological pathways opens avenues for creating novel treatments for diseases that are currently difficult to manage .

Material Science Applications

Polymer Chemistry
In material science, derivatives of this compound can be utilized in the synthesis of advanced polymeric materials due to their unique chemical properties. The incorporation of thiazole and phenoxy groups can enhance the thermal stability and mechanical properties of polymers .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityThe compound exhibited significant cytotoxic effects on breast cancer cell lines with IC50 values indicating potent activity.
Study 2Antimicrobial EfficacyDemonstrated effectiveness against Staphylococcus aureus with minimum inhibitory concentration values supporting its use as an antimicrobial agent.
Study 3Anti-inflammatory PotentialShowed inhibition of TNF-alpha release in vitro, suggesting potential for treating inflammatory diseases.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dimethylamino groups exhibit moderate nucleophilicity, enabling substitution under specific conditions. For example:

ReagentConditionsProductYieldSource
BenzohydrazidesMicrowave, catalyst-freeTriazolo[1,5-a]pyridine derivatives73–89%
Chloroacetyl chlorideDCM, DIPEA, 0°C→rtChloroacetylated derivatives55%

In a catalyst-free microwave-mediated reaction, benzohydrazides react with enaminonitrile analogs to form triazolo pyridines via transamidation and cyclization . This suggests that the nitrile group in the target compound could act as an electrophilic site for nucleophilic attack.

Cyclization and Condensation Reactions

The nitrile group participates in cyclization reactions, particularly with amines or hydrazides:

ReactantConditionsProductKey StepSource
BenzohydrazideMicrowave, 100°C, 1 hr1,2,4-Triazolo[1,5-a]pyridineNucleophilic nitrile attack

A plausible mechanism involves:

  • Transamidation between the dimethylamino group and benzohydrazide.

  • Nucleophilic addition to the nitrile, forming an intermediate imine.

  • Cyclization and elimination to yield the fused heterocycle .

a. Reduction of Nitrile

While direct data on nitrile reduction is unavailable, analogous reactions suggest the nitrile could be reduced to a primary amine using LiAlH4 or catalytic hydrogenation.

b. Oxidation of Dimethylamino Groups

The dimethylamino groups may undergo oxidation to form N-oxide derivatives under acidic conditions with KMnO4 or H2O2, though experimental validation is required.

Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole ring is susceptible to electrophilic substitution. For example:

Reaction TypeReagent/ConditionsProductSource
AlkylationPropargyl bromide, K2CO3Alkoxy-substituted ox

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzo[d]thiazole-2,4-dicarboxamides

Example Compound : N4-(4-fluorophenyl)-N2-substituted-benzo[d]thiazole-2,4-dicarboxamides .

  • Structural Differences: These compounds lack the phenoxy linker and instead feature benzo[d]thiazole cores with carboxamide substituents.
  • Functional Impact: The absence of the phenoxy bridge reduces conformational flexibility compared to the target compound. However, they exhibit comparable kinase inhibition profiles (IC50 values in the nanomolar range) and anticancer activity, suggesting the fluorophenyl-thiazole motif is critical for target engagement .

Phenoxymethylbenzoimidazole-Thiazole-Triazole Hybrids

Example Compound : 9b (N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide derivative) .

  • Structural Differences: Incorporates a triazole ring and benzoimidazole instead of the phenoxy-benzamide linker.
  • ~4.2 for the target compound). However, molecular docking studies show weaker binding to kinase active sites compared to the target compound, likely due to reduced aromatic stacking interactions .

4-Biphenyl Substituted Thiazolyl-Pyridin-2-amine Derivatives

Example Compound : N-[4-(4'-fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine .

  • Structural Differences: Replaces the benzamide-phenoxy linker with a biphenyl-pyridinamine group.
  • Functional Impact : The biphenyl group enhances π-π stacking in hydrophobic pockets, leading to superior antiproliferative activity (IC50 = 1.2 µM vs. 3.8 µM for the target compound in MCF-7 cells). However, reduced metabolic stability (t1/2 = 2.1 h vs. 5.6 h) limits in vivo efficacy .

p38 MAP Kinase Inhibitors (TAK-715)

Example Compound : N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide .

  • Structural Differences : Features a pyridyl-thiazole core with ethyl and methylphenyl substituents.
  • Functional Impact : TAK-715 shows potent p38α inhibition (IC50 = 7.1 nM) but lacks fluorophenyl groups, reducing off-target effects on cytochrome P450 isoforms. The target compound’s fluorophenyl groups may enhance selectivity for kinase ATP-binding pockets but risk CYP inhibition .

Data Tables

Table 1. Structural and Functional Comparison

Compound Class Key Substituents logP Kinase IC50 (nM) Anticancer IC50 (µM)
Target Compound Dual 4-fluorophenyl-thiazole 4.2 12.5 (Aurora B) 3.8 (MCF-7)
Benzo[d]thiazole-2,4-dicarboxamides Benzo[d]thiazole core 3.9 15.8 (Aurora B) 4.1 (HeLa)
TAK-715 Pyridyl-thiazole 2.9 7.1 (p38α) N/A
Biphenyl-thiazolyl-pyridinamine 4'-Fluorobiphenyl 4.5 N/A 1.2 (MCF-7)

Key Research Findings

Fluorophenyl-Thiazole Motif : The 4-fluorophenyl-thiazole group is critical for kinase inhibition across analogs, with fluorine enhancing electronegativity and binding to hydrophobic pockets .

Linker Flexibility: The phenoxy-benzamide linker in the target compound improves conformational adaptability, enabling dual-thiazole engagement with kinase domains .

Solubility Trade-offs : Compounds with triazole or pyridyl groups (e.g., 9b, TAK-715) exhibit better aqueous solubility but reduced target affinity compared to the more lipophilic target compound .

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